molecular formula C7H17N3O B13097169 N-Hexylhydrazinecarboxamide CAS No. 79353-76-7

N-Hexylhydrazinecarboxamide

Cat. No.: B13097169
CAS No.: 79353-76-7
M. Wt: 159.23 g/mol
InChI Key: ZIYBPYRAONBVCP-UHFFFAOYSA-N
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Description

N-Hexylhydrazinecarboxamide is a chemical compound belonging to the hydrazinecarboxamide (semicarbazide) family, recognized in research as a versatile scaffold for developing potential therapeutic agents . Hydrazinecarboxamides are increasingly investigated for their broad spectrum of biological activities, which includes antimicrobial properties against mycobacterial, bacterial, and fungal pathogens . Specifically, this compound derivatives have been identified as moderate inhibitors of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in biochemical studies . This inhibitory activity suggests its value as a research tool in studies related to neurodegenerative conditions. Furthermore, the n-hexyl chain has been explored as an optimal substituent in related hydrazinecarboxamide structures for activity against nontuberculous mycobacteria, highlighting its role in infectious disease research . The broader class of hydrazinecarboxamides has also demonstrated other research-relevant activities, including anticancer, anticonvulsive, anti-inflammatory, and antioxidant effects in various experimental models . As a reagent, it serves as a crucial intermediate in organic synthesis for the preparation of various industrial and pharmaceutical substances . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79353-76-7

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1-amino-3-hexylurea

InChI

InChI=1S/C7H17N3O/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)

InChI Key

ZIYBPYRAONBVCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hexylhydrazinecarboxamide

Established Synthetic Pathways for N-Hexylhydrazinecarboxamide

The synthesis of this compound can be achieved through various established pathways, with aminolysis reactions being a prominent method.

Aminolysis Reactions Involving Carbazate (B1233558) Precursors (e.g., Phenyl Carbazate with Hexylamine)

A key synthetic route to this compound involves the aminolysis of a carbazate precursor, such as phenyl carbazate, with hexylamine (B90201). This reaction is a classical example of nucleophilic acyl substitution where the amine (hexylamine) attacks the carbonyl carbon of the carbazate, leading to the displacement of the phenoxy group. The general transformation can be represented as:

Phenyl Carbazate + Hexylamine → this compound + Phenol (B47542)

This method is often favored for its straightforward nature and the availability of the starting materials. The reaction progress and yield can be influenced by various factors, including the solvent and the presence of a catalyst.

Alternative Synthetic Strategies for the Hydrazinecarboxamide Core

Beyond the direct aminolysis of carbazates, other strategies exist for constructing the hydrazinecarboxamide core structure. These alternative pathways often provide flexibility in terms of substrate scope and reaction conditions. One common approach involves the reaction of a hydrazine (B178648) derivative with an isocyanate. For instance, hexyl isocyanate can react with hydrazine to form the desired product.

Another strategy involves the use of phosgene (B1210022) or its equivalents to create a reactive intermediate from a hydrazine, which is then reacted with an amine. These multi-step sequences allow for the synthesis of a diverse range of substituted hydrazinecarboxamides. beilstein-journals.org Furthermore, the construction of N-heterocycles can sometimes be achieved through catalytic borrowing hydrogen and acceptorless dehydrogenative coupling reactions of alcohols, which represent sustainable methods for forming C-N bonds. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The aminolysis of phenyl carbazate with hexylamine is believed to proceed through a tetrahedral intermediate.

The proposed mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of phenyl carbazate.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen of the former hexylamine moiety to the oxygen of the phenoxy group, either directly or mediated by solvent molecules.

Leaving Group Departure: The phenoxide ion, a relatively good leaving group, is expelled from the tetrahedral intermediate.

Product Formation: The final product, this compound, is formed along with phenol as a byproduct.

Kinetic studies can provide further insight into the rate-determining step of this mechanism. For instance, investigations into the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) and monochloramine have proposed the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, followed by its oxidation. nih.govnih.gov While the specific reactants differ, the mechanistic principle of forming an intermediate that subsequently reacts to form the final product is a common theme in such chemical transformations.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. nih.gov Key factors that can be adjusted include the solvent system, the use of catalysts, and the stoichiometry of the reactants.

Solvent System Selection and Influence (e.g., Water-Ethanol Mixtures, Tetrahydrofuran)

The choice of solvent can significantly impact the rate and outcome of the synthesis. novapublishers.com Solvents can influence the solubility of reactants, stabilize transition states, and participate in the reaction mechanism. nih.gov

For the aminolysis of phenyl carbazate, polar aprotic solvents like Tetrahydrofuran (THF) are often employed. nih.gov THF is effective at solvating the reactants without interfering with the nucleophilic attack. In some cases, solvent effects can be difficult to predict without empirical screening, as intermediates may not be directly observable. nih.gov

The use of mixed solvent systems, such as water-ethanol mixtures, can also be beneficial. The polarity of the solvent can affect the reaction rate; for instance, reactions involving charge separation tend to proceed more slowly in polar aprotic solvents compared to polar protic solvents. scielo.org.co The choice of solvent can also impact the dispersion of heterogeneous catalysts, potentially leading to improved catalytic activity. mdpi.com

Table 1: Effect of Solvent on Reaction Parameters

Solvent SystemPolarityPotential Influence on Synthesis
Tetrahydrofuran (THF)Polar AproticGood for dissolving reactants, may not stabilize charged intermediates as effectively as protic solvents. nih.gov
Water-Ethanol MixturePolar ProticCan stabilize charged intermediates and transition states through hydrogen bonding, potentially increasing reaction rates. scielo.org.co
Dimethyl Sulfoxide (DMSO)Polar AproticCan accelerate reactions by solvating cations, leaving the anion more reactive. nih.gov

This table is for illustrative purposes and the optimal solvent would need to be determined experimentally.

Catalytic Effects and Reagent Stoichiometry (e.g., DBU)

The addition of a catalyst can significantly accelerate the rate of this compound formation. researchgate.net For aminolysis reactions, a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be an effective catalyst. researchgate.netresearchgate.net

DBU is thought to function by deprotonating the nucleophilic amine, increasing its nucleophilicity and thereby accelerating the initial attack on the carbazate. researchgate.net The catalytic cycle would involve the protonated DBU being regenerated by abstracting a proton from the tetrahedral intermediate. The use of DBU has been shown to be effective in a wide range of organic transformations, often under mild conditions. researchgate.net

Optimizing the stoichiometry of the reactants is also critical. While a 1:1 molar ratio of hexylamine to phenyl carbazate is theoretically required, in practice, a slight excess of the amine may be used to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification. Design of Experiments (DoE) can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, including reagent equivalents and catalyst loading, to achieve the highest possible yield. nih.gov

Table 2: Investigated Catalysts and Their Potential Roles

CatalystTypePotential Mechanism of Action
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic baseIncreases the nucleophilicity of hexylamine by deprotonation. researchgate.netresearchgate.net
Acetic AcidAcidCan catalyze the reaction by protonating the carbonyl oxygen, making it more electrophilic. rsc.org
Metal-based catalysts (e.g., Pt, Ru)HeterogeneousCan facilitate dehydrogenation and other coupling reactions, though less common for this specific transformation. nih.gov

This table provides examples of catalyst types that could be investigated for optimizing the synthesis.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and other impurities. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are powerful tools for the purification of organic compounds, including N-alkylamides and hydrazine derivatives. scielo.brresearchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. rsc.orgscielo.br A small spot of the crude reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent system). For amides and hydrazine derivatives, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or chloroform (B151607) with a more polar solvent like ethyl acetate (B1210297) or methanol. researchgate.net The separated spots are visualized under UV light or by staining. researchgate.net

Column Chromatography: This technique is used for the preparative separation and purification of the desired product from the crude mixture. rsc.orgscielo.br The crude product is loaded onto a column packed with a stationary phase, typically silica gel. rsc.org A solvent system (eluent), often determined from prior TLC analysis, is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For N-substituted amides, flash column chromatography using silica gel is a common practice. acs.org Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 2: Example Chromatographic Conditions for Amide Purification

TechniqueStationary PhaseMobile Phase (Eluent)Purpose
TLCSilica Gel GF254Hexane:Ethyl Acetate (1:1)Reaction monitoring, solvent system selection
Column ChromatographySilica Gel (60-120 mesh)Gradient of Hexane:Ethyl AcetatePreparative purification of the final product

This table provides typical examples of chromatographic conditions that could be adapted for this compound.

Recrystallization and Precipitation Strategies

Recrystallization is a highly effective method for purifying solid organic compounds. researchgate.netathabascau.ca The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. rubingroup.orgtifr.res.in

The process generally involves the following steps:

Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rubingroup.orgmt.com For amides, polar solvents like ethanol, acetonitrile, or even water can be effective. researchgate.netathabascau.ca

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution. ucalgary.ca

Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them. ucalgary.ca

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. athabascau.ca

Isolation: The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. athabascau.catifr.res.in

If a single suitable solvent cannot be found, a mixed-solvent system may be used. rubingroup.org This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent until the solution becomes turbid, followed by heating to redissolve and slow cooling. rubingroup.org

Table 3: Potential Recrystallization Solvents for Hydrazinecarboxamides

SolventPropertiesSuitability
EthanolPolar, proticOften effective for amides, good solubility when hot. researchgate.net
AcetonitrilePolar, aproticCan give very good results for amide recrystallization. researchgate.net
WaterHighly polarSuitable for polar compounds, can be heated high. athabascau.carochester.edu
Ethyl Acetate/HexaneMixed-solvent systemGood for adjusting polarity to induce crystallization. rubingroup.org

This table lists common solvents and their general applicability for the recrystallization of amide-containing compounds.

Comprehensive Spectroscopic Characterization and Structural Elucidation of N Hexylhydrazinecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of N-Hexylhydrazinecarboxamide would be expected to provide crucial information regarding the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration values (representing the number of protons for each signal), and the spin-spin coupling patterns (multiplicity and coupling constants, J) that reveal neighboring proton relationships. Analysis of these parameters would allow for the assignment of each proton to its specific position within the hexyl chain and the hydrazinecarboxamide moiety.

Table 1: Expected ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon environments and their respective chemical shifts. This technique is particularly useful for identifying quaternary carbons and carbonyl groups, which are not directly observed in ¹H NMR. The chemical shifts would provide evidence for the carbon skeleton of the hexyl group and the carbonyl carbon of the carboxamide.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amide and hydrazine (B178648) groups, C-H stretching of the alkyl chain, and a strong absorption for the C=O (carbonyl) stretching of the amide group.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch Data not available
C-H Stretch Data not available

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the calculation of the elemental composition and confirmation of the molecular formula, providing a high degree of confidence in the compound's identity.

Table 4: Expected HRMS Data for this compound

Molecular Formula Calculated Exact Mass Measured Exact Mass

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, leading to the formation of gaseous ions with minimal fragmentation. This technique is particularly useful for polar compounds containing heteroatoms, such as the nitrogen and oxygen in the hydrazinecarboxamide moiety, which are readily protonated.

For this compound (C₇H₁₇N₃O), analysis via positive-mode ESI-MS is expected to primarily yield the protonated molecule, [M+H]⁺. The exact mass of the neutral molecule is 159.1372 g/mol , which would result in a detected ion at an m/z (mass-to-charge ratio) of 160.1445. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the confirmation of the elemental composition of the parent ion, providing strong evidence for the compound's identity.

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. The fragmentation of the this compound [M+H]⁺ ion would likely proceed through characteristic pathways dictated by its functional groups. The primary fragmentation is anticipated to be the cleavage of the amide C-N bond (α-cleavage), a common pathway for amides. uobabylon.edu.iq This would result in the formation of a stable acylium ion. Another significant fragmentation pathway involves the loss of the hexyl group through cleavage of the N-N or N-C bonds, as well as sequential losses of alkene fragments from the alkyl chain.

Table 1: Predicted ESI-MS Fragmentation Data for this compound [M+H]⁺ This table presents theoretical m/z values based on the expected fragmentation patterns for a compound with the structure of this compound. Experimental values may vary.

Predicted m/zIon FormulaProposed Fragment Structure/Loss
160.14[C₇H₁₈N₃O]⁺Protonated Molecule [M+H]⁺
117.09[C₄H₁₁N₂O]⁺Loss of Propene (C₃H₆) from hexyl chain
100.09[C₄H₁₀N₃]⁺Loss of Hexene (C₆H₁₂)
87.08[C₃H₉N₂O]⁺Loss of Butene (C₄H₈) from hexyl chain
75.04[CH₆N₃O]⁺Cleavage of N-C bond, loss of hexyl radical
43.02[CH₂NO]⁺Acylium ion from α-cleavage

Advanced Computational Chemistry and Theoretical Investigations of N Hexylhydrazinecarboxamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.govmdpi.com DFT methods are used to determine the ground-state electronic energy and electron density of a molecule, from which a wide array of molecular properties can be derived. For a molecule like N-Hexylhydrazinecarboxamide, DFT calculations would provide invaluable insights into its intrinsic characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.govyoutube.com For a flexible molecule such as this compound, which possesses a hexyl chain, multiple low-energy conformations are expected due to the rotation around single bonds.

Illustrative Data Table: Relative Energies of Hypothetical this compound Conformers

Conformer Description Relative Energy (kcal/mol)
1 Extended Hexyl Chain 0.00
2 Gauche interaction in C2-C3 bond +0.65
3 Folded Hexyl Chain +1.20
4 Intramolecular H-bond -0.50

Note: This data is illustrative and represents typical energy differences found in flexible alkyl chains. Actual values for this compound would require specific calculations.

The electronic properties of this compound can be extensively detailed through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmalayajournal.orgnasa.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). readthedocs.io

The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. readthedocs.io A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) and carboxamide moieties, which are rich in lone-pair electrons. The LUMO, conversely, would likely be distributed over the π-system of the carboxamide group.

Illustrative Data Table: Frontier Molecular Orbital Energies for a Hydrazinecarboxamide Derivative

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating capability
LUMO -0.8 Electron-accepting capability
HOMO-LUMO Gap 5.7 Chemical reactivity indicator

Note: These values are representative for this class of compounds and would need to be calculated specifically for this compound.

Following a successful geometry optimization, vibrational frequency calculations are typically performed. q-chem.comresearchgate.netdtic.mil These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. readthedocs.ioyoutube.comresearchgate.netnih.govnih.gov

The calculated vibrational modes can be correlated with experimental spectroscopic data to aid in the structural characterization of this compound. For instance, the characteristic stretching frequencies of the N-H, C=O, and C-N bonds can be predicted and compared with experimental IR spectra. Furthermore, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide another powerful tool for structural elucidation by comparing computed values with experimental data. imist.ma

Quantum Mechanical/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex System Modeling

For larger systems, such as this compound interacting with a solvent or a biological macromolecule, full quantum mechanical calculations can become computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful alternative.

In a QM/MM approach, the system is partitioned into a chemically active region (the QM region) and its surrounding environment (the MM region). The QM region, which would include the core hydrazinecarboxamide moiety of this compound where electronic changes are most significant, is treated with a high-level quantum mechanical method like DFT. The remainder of the system, such as the flexible hexyl chain and any surrounding solvent molecules, is described using a less computationally demanding molecular mechanics force field. nih.gov This method allows for the accurate modeling of electronic effects in the reactive part of the molecule while still accounting for the steric and electrostatic influence of the larger environment.

Theoretical Studies on Reaction Mechanisms and Pathways Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy point along a reaction coordinate. youtube.comnih.gov Computational methods can be employed to locate the geometry of a transition state and calculate its energy. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to model the structures of reactants, products, and transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. For instance, in a reaction involving the hydrazine moiety, the transition state would likely feature partially formed and broken bonds to one of the nitrogen atoms.

Energetics of Reaction Intermediates

Note to the reader: As of the current date, specific experimental or theoretical studies detailing the energetics of reaction intermediates for this compound are not available in the published scientific literature. The following discussion is therefore based on established principles of computational chemistry and extrapolations from studies on analogous hydrazine and carboxamide compounds. The energy values presented in the data tables are hypothetical and serve to illustrate the likely energetic landscapes of plausible reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the mechanisms of chemical reactions by calculating the potential energy surface of a reacting system. mdpi.com This allows for the identification of transition states and the determination of the relative energies of reactants, intermediates, and products. mdpi.com For a molecule such as this compound, several decomposition and reaction pathways can be envisaged, each involving a series of transient intermediates.

Postulated Pathway 1: N-N Bond Homolysis

The cleavage of the relatively weak N-N bond is a common initial step in the decomposition of hydrazine derivatives. researchgate.net This pathway would lead to the formation of an N-hexylamidyl radical and a hydrazinyl radical.

Table 1: Hypothetical Energetics for N-N Bond Homolysis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
This compoundGround State Reactant0.0
[C₆H₁₃-NH-C(O)NH• + •NH₂]Transition State+55.0
N-Hexylamidyl radical + Hydrazinyl radicalReaction Intermediates+40.0

Disclaimer: The energy values in this table are hypothetical and for illustrative purposes only, based on typical N-N bond dissociation energies.

The transition state for this reaction would involve an elongated N-N bond, and the resulting radical intermediates would be highly reactive, likely participating in subsequent rapid reactions such as hydrogen abstraction or recombination.

Postulated Pathway 2: Intramolecular Hydrogen Transfer

Another plausible pathway involves an intramolecular hydrogen transfer, for example, from the terminal NH₂ group to the carbonyl oxygen. This would result in a zwitterionic or tautomeric intermediate. Such mechanisms are considered in the conformational analysis of related amide and hydrazide systems.

Table 2: Hypothetical Energetics for Intramolecular Hydrogen Transfer in this compound

SpeciesDescriptionRelative Energy (kcal/mol)
This compoundGround State Reactant0.0
[Intramolecular H-transfer]Transition State+35.0
Zwitterionic IntermediateReaction Intermediate+20.0

Disclaimer: The energy values in this table are hypothetical and for illustrative purposes only, based on general principles of intramolecular rearrangements.

The energetics of such an intermediate would be highly dependent on its stability, which can be influenced by solvent effects and further intramolecular interactions. Computational modeling would be essential to determine the precise energy barrier for this type of rearrangement. nih.gov

The subsequent reactions of these primary intermediates would lead to a complex network of further transient species. For instance, the N-hexylamidyl radical could undergo further fragmentation or rearrangement. The study of the complete reaction profile would involve mapping the potential energy surface to identify the lowest energy pathways and the most likely decomposition products. Computational studies on similar, albeit simpler, systems have shown that the relative energies of various intermediates dictate the predominant reaction mechanism. nih.gov

Chemical Reactivity and Derivatization Chemistry of N Hexylhydrazinecarboxamide

Fundamental Reaction Types Exhibited by N-Hexylhydrazinecarboxamide

This compound's reactivity is primarily characterized by its participation in nucleophilic acyl substitution and condensation/cyclization reactions. These transformations are central to its utility as a synthetic intermediate.

The carbonyl group in this compound is susceptible to nucleophilic attack, leading to acyl substitution. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comyoutube.com The reactivity of the carbonyl group in amides is generally lower than that of acid chlorides or anhydrides due to resonance stabilization from the adjacent nitrogen atoms. youtube.com However, under appropriate conditions, the amide or the entire hydrazinecarboxamide moiety can be displaced.

Reactions with strong nucleophiles or under acid- or base-catalyzed conditions can facilitate the substitution. For instance, hydrolysis under harsh acidic or basic conditions would be expected to yield hexylhydrazine (B168409) and carbonic acid derivatives. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Table 1: Expected Relative Reactivity in Nucleophilic Acyl Substitution

Carboxylic Acid Derivative General Structure Relative Reactivity Leaving Group
Acyl Chloride R-COCl Highest Cl⁻
Acid Anhydride R-CO-O-CO-R' High R'COO⁻
Ester R-COOR' Moderate R'O⁻
Hydrazinecarboxamide R-NH-NH-CO-NH₂ Low R-NH-NH₂

This table provides an inferred reactivity for this compound based on the general reactivity trends of carboxylic acid derivatives.

The hydrazine (B178648) moiety of this compound contains nucleophilic nitrogen atoms that readily participate in condensation reactions with electrophilic partners, most commonly carbonyl compounds. fit.edulibretexts.org The reaction with aldehydes and ketones typically forms hydrazones. The terminal -NH₂ group is generally considered the more sterically accessible and reactive nucleophile in the initial condensation step.

These condensation products can be stable intermediates or can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems. umich.eduresearchgate.net The specific heterocyclic ring formed depends on the nature of the condensing agent and the reaction conditions. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with α,β-unsaturated ketones can yield pyrazolines. The versatility of hydrazine derivatives in forming stable five- and six-membered rings is a cornerstone of heterocyclic chemistry. fit.edusemanticscholar.org

Strategies for Structural Diversification via this compound as a Synthon

The unique arrangement of functional groups in this compound makes it a versatile synthon for the synthesis of more complex molecules, particularly through regioselective functionalization and the construction of novel heterocyclic frameworks.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.comyoutube.com this compound possesses three nitrogen atoms and one carbonyl group, offering multiple sites for chemical modification. The two hydrazine nitrogens (α and β to the carbonyl group) and the amide nitrogen exhibit different electronic and steric environments, allowing for potential regioselective reactions.

N-Alkylation/N-Arylation: The nucleophilicity of the hydrazine nitrogens can be exploited for alkylation or arylation reactions. The terminal nitrogen is generally more nucleophilic and less sterically hindered, making it the likely site of initial reaction under neutral or basic conditions.

Acylation: Reaction with acylating agents would likely occur preferentially at the terminal amino group of the hydrazine moiety.

Controlling the regioselectivity of these reactions is crucial for the directed synthesis of specific derivatives. The choice of reagents, solvent, and reaction temperature can influence which site is functionalized. mdpi.com

Hydrazine derivatives are well-established precursors for a vast array of nitrogen-containing heterocycles. fit.eduresearchgate.netsemanticscholar.org By acting as a dinucleophile, this compound can react with various bifunctional electrophiles to construct cyclic structures.

The general strategy involves an initial condensation reaction followed by an intramolecular cyclization. For instance, reaction with a 1,3-dielectrophile can lead to the formation of six-membered rings like pyridazines or triazines. The hexyl group would serve as a lipophilic substituent on the final heterocyclic product. The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrates a synthetic route to complex hydrazinecarboxamides which can be precursors to other derivatives. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

Reagent Type Intermediate Potential Heterocycle
Aldehyde/Ketone Hydrazone -
β-Diketone Hydrazone Pyrazole
α,β-Unsaturated Ketone Hydrazone Pyrazoline

This table illustrates potential cyclization reactions based on established reactivity of hydrazine derivatives.

Kinetics and Thermodynamics of this compound Reactions

Kinetics: The rate of reactions involving this compound will be influenced by several factors, including the nucleophilicity of the hydrazine moiety, the electrophilicity of the reaction partner, steric hindrance, solvent effects, and the use of catalysts. For instance, in condensation reactions, the rate-determining step is often the nucleophilic attack of the hydrazine on the carbonyl carbon. odinity.com A study on the synthesis of hydrazodicarbonamide (a related compound) from urea (B33335) and hydrazine found that the initial formation of semicarbazide (B1199961) is the rate-limiting step. scribd.comsciencemadness.orgdoaj.org This suggests that reactions at the hydrazine moiety can be kinetically controlled.

Explorations in Advanced Materials Science and Mechanistic Organic Synthesis Utilizing N Hexylhydrazinecarboxamide Strictly Excluding Biological/medical Applications of Derivatives

N-Hexylhydrazinecarboxamide as a Precursor in Supramolecular Chemistry

The hydrazinecarboxamide moiety, also known as a semicarbazide (B1199961), is a potent hydrogen-bonding unit. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) allows for the formation of robust and directional intermolecular interactions. khanacademy.org The N-hexyl group introduces a hydrophobic component, which can influence solubility and promote self-organization through van der Waals forces.

Design of Hydrogen-Bonded Architectures

The hydrazinecarboxamide group can participate in a variety of hydrogen-bonding motifs. A common and stable motif is the formation of dimeric structures through complementary N-H···O=C hydrogen bonds. researchgate.net In the case of this compound, this would lead to the formation of centrosymmetric dimers, where the hydrophobic hexyl chains are oriented outwards.

Furthermore, catemeric structures, such as one-dimensional chains, can be envisaged. In such arrangements, molecules are linked head-to-tail via N-H···O=C hydrogen bonds. The hexyl chains would then flank these hydrogen-bonded spines, potentially leading to the formation of lamellar or fibrillar structures in the solid state. The interplay between the strong, directional hydrogen bonds of the hydrazinecarboxamide core and the weaker, non-directional van der Waals interactions of the hexyl tails would be crucial in determining the final supramolecular architecture.

Illustrative Data Table: Postulated Hydrogen Bond Parameters in this compound Dimers

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Angle (°)D···A Distance (Å)
N-HHO=C~170-180~2.8-3.0
N-HHN~150-170~3.0-3.2

Note: These values are illustrative and based on typical hydrogen bond geometries in related semicarbazide and urea (B33335) derivatives.

Self-Assembly Principles in Solution and Solid State

In solution, the self-assembly of this compound would be highly dependent on the solvent. In non-polar solvents, the formation of hydrogen-bonded aggregates, such as the dimers and chains described above, would be favored to minimize the exposure of the polar hydrazinecarboxamide groups. In more polar, protic solvents, competition from solvent molecules would likely disrupt the intermolecular hydrogen bonds, leading to a more monomeric state.

The presence of the long alkyl chain could also lead to amphiphilic behavior, potentially resulting in the formation of micelles or other ordered structures in aqueous environments, although the focus here is on non-biological applications. nih.gov

In the solid state, crystallization from an appropriate solvent could lead to well-defined, crystalline materials with predictable packing arrangements. The final crystal structure would be a result of the optimization of both hydrogen bonding and van der Waals interactions, a principle known as crystal engineering. The flexibility of the hexyl chain could allow for different packing motifs, potentially leading to polymorphism.

Incorporation of this compound Moieties into Polymeric Systems

The functional groups of this compound offer possibilities for its use in polymer chemistry, either as a monomer to be incorporated into the main chain or as a pendant group, or as a crosslinking agent.

Monomer Synthesis for Novel Polymers

This compound could be chemically modified to introduce polymerizable groups. For instance, reaction with acryloyl chloride or a similar vinyl-containing reagent at one of the nitrogen atoms could yield a monomer suitable for radical polymerization. The resulting polymer would feature pendant this compound groups. These pendant groups could then induce intra- and intermolecular hydrogen bonding, influencing the polymer's secondary structure and macroscopic properties such as its glass transition temperature and mechanical strength.

Alternatively, difunctional derivatives of hydrazine (B178648) and urea could be used in condensation polymerization reactions with this compound to incorporate the moiety directly into the polymer backbone. For example, poly(diacylhydrazines) can be synthesized through oxidative coupling polymerization of dihydrazide monomers. mdpi.com

Illustrative Data Table: Potential Properties of a Polymer with Pendant this compound Groups

PropertyPostulated Effect of Pendant Group
Glass Transition Temperature (Tg)Increased due to hydrogen bonding
Mechanical StrengthEnhanced due to physical crosslinking via hydrogen bonds
SolubilityDependent on polymer backbone and solvent polarity
Self-Assembly in SolutionPotential for formation of ordered nanostructures

Note: These are predicted trends based on the known effects of hydrogen-bonding side groups in polymers.

Crosslinking Agent Development

The two N-H groups of the hydrazinecarboxamide moiety could potentially react with suitable functional groups on polymer chains to act as a crosslinker. For instance, in polymer systems containing isocyanate or epoxy groups, the N-H groups could undergo addition reactions, forming covalent crosslinks. mdpi.com The hexyl chain would contribute to the flexibility of the resulting network. The efficiency of this compound as a crosslinker would depend on the reactivity of its N-H protons, which could be influenced by steric hindrance from the hexyl group.

Role in the Synthesis of Advanced Organic Materials (e.g., Ligand Synthesis for Metal-Organic Frameworks or Coordination Polymers)mdpi.comrsc.orgrsc.orgyoutube.commdpi.com

The hydrazinecarboxamide group possesses multiple potential coordination sites for metal ions, including the carbonyl oxygen and the nitrogen atoms. This makes this compound and its derivatives interesting candidates for ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov

The synthesis of such materials often involves the reaction of a metal salt with an organic linker molecule that has multiple coordination sites. nih.gov this compound itself could act as a monodentate or a bridging ligand. To create extended structures like MOFs, it would likely need to be functionalized with additional coordinating groups, for example, by introducing carboxylic acid or pyridine (B92270) moieties onto the hexyl chain or by derivatizing the terminal amino group.

Illustrative Data Table: Potential Coordination Modes of a Functionalized this compound Ligand

Functional Group on LigandPotential Coordinating AtomsPossible Metal-Ligand Interactions
Carboxylic AcidO, OChelation, Bridging
PyridineNMonodentate Coordination
HydrazinecarboxamideC=O, N, NMonodentate, Bridging

Note: The actual coordination would depend on the specific metal ion, solvent, and reaction conditions.

Perspectives and Future Research Directions for N Hexylhydrazinecarboxamide Based Chemistry

Development of Environmentally Benign Synthetic Protocols

The synthesis of hydrazine (B178648) derivatives has traditionally relied on methods that can involve hazardous reagents and generate significant waste. nih.gov Future research on N-Hexylhydrazinecarboxamide should prioritize the development of environmentally benign synthetic protocols in line with the principles of green chemistry.

One promising avenue is the exploration of solvent-free or aqueous reaction conditions. nih.gov The use of water as a solvent, where feasible, would significantly reduce the environmental impact of the synthesis. Additionally, mechanochemical methods, such as grinding, could be investigated as a solvent-free alternative that can lead to high yields in shorter reaction times.

The use of biocatalysis represents another key area for green synthesis. Enzymes could potentially be employed to catalyze the formation of this compound with high selectivity and under mild reaction conditions, minimizing energy consumption and by-product formation. Furthermore, the development of catalytic methods using recyclable catalysts would enhance the atom economy and sustainability of the synthesis.

A comparative overview of potential green synthetic approaches is presented in Table 1.

Table 1: Potential Green Synthetic Protocols for this compound

Protocol Potential Advantages Key Research Focus
Aqueous Micellar Catalysis Reduced use of organic solvents, potential for enhanced reaction rates. Identification of suitable surfactants to facilitate the reaction between water-insoluble starting materials.
Mechanochemical Synthesis Solvent-free conditions, reduced reaction times, high yields. Optimization of grinding parameters and investigation of catalyst-free transformations.
Biocatalysis High selectivity, mild reaction conditions, reduced energy consumption. Screening for and engineering of enzymes capable of catalyzing the desired transformation.

| Continuous Flow Synthesis | Improved heat and mass transfer, enhanced safety, potential for scalability. | Development of stable and efficient packed-bed reactors with immobilized catalysts. figshare.com |

Advanced In-Situ Spectroscopic Monitoring of this compound Transformations

A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques offer the capability to monitor these processes in real-time, providing valuable insights that are not attainable through traditional offline analysis. mpg.de

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for monitoring the consumption of reactants and the formation of products in real-time. nih.govresearchgate.netalfa-chemistry.com By immersing an ATR probe directly into the reaction mixture, the characteristic vibrational bands of functional groups can be tracked, allowing for the determination of reaction kinetics and the identification of transient intermediates. nih.govresearchgate.netalfa-chemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy also offers significant potential for in-situ reaction monitoring. researchgate.netnih.gov Real-time NMR can provide detailed structural information about the species present in the reaction mixture, enabling the elucidation of complex reaction pathways. researchgate.netnih.gov Furthermore, the use of hyperpolarized NMR could dramatically enhance the sensitivity of these measurements, allowing for the detection of low-concentration intermediates. nih.gov

Raman spectroscopy is another valuable technique, particularly for reactions in aqueous media, due to the weak Raman scattering of water. hilarispublisher.com It can provide complementary information to IR spectroscopy and is well-suited for monitoring changes in covalent bonds during a reaction.

Table 2: In-Situ Spectroscopic Techniques for Monitoring this compound Transformations

Technique Information Provided Potential Application
ATR-FTIR Spectroscopy Functional group analysis, reaction kinetics, intermediate detection. nih.govresearchgate.netalfa-chemistry.com Optimization of synthesis conditions and scale-up.
Real-Time NMR Spectroscopy Detailed structural information, mechanistic elucidation, quantification of species. researchgate.netnih.gov Understanding complex reaction pathways and identifying by-products.
Raman Spectroscopy Vibrational information, complementary to IR, suitable for aqueous systems. hilarispublisher.com Monitoring reactions in green solvents like water.

| HPLC-MS | Quantification and identification of reaction components. rsc.org | Mechanistic studies and process analytical technology. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.netmit.edu For this compound, these computational tools could significantly accelerate the development of efficient and robust synthetic routes.

ML models can be trained on existing reaction data for hydrazinecarboxamides and related compounds to predict the optimal conditions for the synthesis of this compound. nih.gov These models can take into account various parameters, such as catalyst, solvent, temperature, and reaction time, to forecast the yield and selectivity of the reaction. This predictive capability can reduce the number of experiments required, saving time and resources. researchgate.net

Theoretical Prediction of Novel Reactivities and Material Applications

Computational chemistry provides a powerful means to investigate the intrinsic properties of this compound and to predict its potential reactivity and applications in materials science. ekb.egnih.govnih.gov Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and vibrational frequencies of the molecule. ekb.eg

These calculations can provide insights into the molecule's reactivity, such as the most likely sites for electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand its electronic properties and potential for use in electronic materials. ekb.eg

Furthermore, computational screening can be used to predict the potential of this compound as a building block for novel materials. For instance, its ability to form hydrogen bonds and its long alkyl chain could be leveraged in the design of self-assembling materials, such as organogels or liquid crystals. Molecular dynamics simulations could be used to model the self-assembly behavior of this compound and to predict the properties of the resulting materials. nih.gov The theoretical prediction of properties such as crystal density and heat of formation can also guide the exploration of its potential as an energetic material. researchgate.netresearchgate.net

Exploration of this compound as a Scaffold for Chemical Probe Development (Non-Therapeutic)

The hydrazinecarboxamide scaffold is a versatile platform for the development of chemical probes due to its ability to participate in various chemical reactions and its potential for modification. biorxiv.orgresearchgate.net The N-hexyl group in this compound provides a lipophilic handle that could be advantageous for probes designed to interact with biological membranes or other nonpolar environments.

Future research could focus on developing this compound-based chemosensors for the detection of specific analytes. researchgate.netresearchgate.net By attaching a signaling moiety, such as a fluorophore, to the this compound scaffold, it may be possible to design probes that exhibit a change in their optical properties upon binding to a target molecule. The hydrazine moiety can react with aldehydes and ketones, which could be exploited for the detection of these species in biological or environmental samples.

Another potential application is in the development of probes for chemical biology research. biorxiv.org The N-hexyl group could facilitate the incorporation of the probe into lipid bilayers, allowing for the study of membrane-associated proteins or processes. The hydrazinecarboxamide moiety could be designed to react covalently with a specific target, enabling its identification and characterization.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Hydrazine
Aldehydes

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-Hexylhydrazinecarboxamide, and what reaction conditions yield high purity?

  • Methodology :

  • Procedure : React phenyl carbazate (1.00 mmol) with hexylamine (1.1 mmol) in THF, catalyzed by DBU (0.200 mmol) under ambient conditions.

  • Purification : Use column chromatography with 5% CH₃OH/CH₂Cl₂ to isolate the product as a white solid (83% yield) .

  • Variants : For derivatives like 2-(hex-5-enylidene)-N-hexylhydrazinecarboxamide, employ PhCF₃ as solvent and flash chromatography (30% ethyl acetate/petroleum ether) for purification (83% yield) .

    • Key Data :
ReagentMolar RatioSolventCatalystYield
Phenyl carbazate1.00 mmolTHFDBU83%

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign peaks to confirm hydrazine and alkyl chain moieties (e.g., δ 10.07 ppm for NH in ¹H NMR; δ 158.4 ppm for carbonyl in ¹³C NMR) .

  • IR Spectroscopy : Identify characteristic bands (e.g., 1681 cm⁻¹ for C=O stretch) .

  • HRMS : Validate molecular mass (e.g., observed 239.19957 vs. calculated 239.1998 for C₁₃H₂₅N₃O) .

    • Crystallography : For analogs, single-crystal X-ray diffraction confirms bond angles and spatial configuration (e.g., Acta Cryst. E67, o3420) .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Work in a well-ventilated area with spark-proof tools to avoid electrostatic ignition .
  • Use PPE (gloves, goggles) to prevent skin/eye contact .
    • Storage : Keep in sealed containers away from ignition sources .

Advanced Research Questions

Q. How are isomer ratios analyzed in this compound derivatives, and what techniques resolve them?

  • Case Study : 2-(hex-5-enylidene)-N-hexylhydrazinecarboxamide exists as a 1:4 isomer mixture.

  • ¹H NMR : Distinct peaks at δ 5.75–5.64 (major) and 5.98–5.84 (minor) differentiate isomers .
  • Chromatography : Flash chromatography with gradient elution (e.g., 30% ethyl acetate/petroleum ether) partially resolves isomers .

Q. How does this compound function as a ligand in coordination chemistry?

  • Applications : Hydrazinecarboxamide derivatives act as multidentate ligands, binding via N and O atoms to metals like Cu(II) or Fe(III) .
  • Design : Modify substituents (e.g., aryl groups) to tune electronic properties for specific metal-ion binding .

Q. What challenges arise in purifying this compound, and how are impurities mitigated?

  • Common Impurities : Unreacted hexylamine or phenyl carbazate byproducts.
  • Solutions :

  • Column Chromatography : Use polar eluents (e.g., CH₃OH/CH₂Cl₂) to separate polar impurities .
  • Recrystallization : For crystalline derivatives, optimize solvent polarity (e.g., dichloromethane/hexane) .

Q. How are discrepancies in spectral data resolved during structural validation?

  • Case Example : Discrepancies in ¹³C NMR peaks (e.g., δ 158.4 vs. δ 156.7 in different solvents) are addressed by:

  • Solvent Effects : Compare spectra in C₆D₆ vs. CDCl₃ .
  • Cross-Validation : Correlate HRMS and IR data to confirm functional groups .

Q. What reaction mechanisms govern the formation of hydrazone derivatives from this compound?

  • Mechanism : Nucleophilic attack by hydrazine on carbonyl groups (e.g., benzaldehyde → hydrazone via C=O activation) .
  • Kinetics : Monitor via ¹H NMR to track hydrazone formation rates in THF or DMSO .

Notes

  • Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.
  • Methodological answers integrate multi-evidence validation (e.g., NMR + HRMS) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.